
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride, also known as PCP, is a dissociative anesthetic drug that was first synthesized in the 1950s. It is commonly used in laboratory research to study the central nervous system and has been shown to have a variety of biochemical and physiological effects.
作用机制
The exact mechanism of action of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride is not fully understood, but it is believed to act as a non-competitive antagonist of the NMDA receptor. This receptor is involved in a variety of physiological processes, including learning and memory, and is also involved in the development of chronic pain. By blocking the NMDA receptor, 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride is thought to produce its anesthetic and analgesic effects.
Biochemical and Physiological Effects:
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its anesthetic and analgesic effects, 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride has been shown to produce hallucinations, delusions, and dissociative states. It has also been shown to have effects on the cardiovascular system, including increased heart rate and blood pressure, as well as effects on the respiratory system, including respiratory depression.
实验室实验的优点和局限性
One advantage of using 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride in laboratory research is that it produces a wide range of effects on the central nervous system, making it useful for studying a variety of physiological processes. However, there are also some limitations to using 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride in lab experiments. For example, it can be difficult to control the dose and duration of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride exposure, which can make it difficult to interpret the results of experiments. Additionally, 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride can be toxic at high doses, which can limit its use in certain types of experiments.
未来方向
There are many future directions for research related to 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride. One area of interest is the development of new drugs that target the NMDA receptor, which may have potential therapeutic uses in the treatment of chronic pain and other neurological disorders. Another area of interest is the development of new methods for studying the effects of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride on the central nervous system, such as imaging techniques that can visualize the activity of the brain during 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride exposure. Additionally, there is ongoing research into the long-term effects of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride exposure on the brain, which may have implications for the use of this drug in human medicine.
合成方法
The synthesis of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride involves several steps, including the reaction of cyclohexanone with phenylmagnesium bromide, followed by the reaction of the resulting product with piperidine and aniline. The final product is then purified and converted to the hydrochloride salt form. This synthesis method has been used for many years and is well-established in the scientific community.
科学研究应用
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride is commonly used in laboratory research to study the central nervous system. It has been shown to have anesthetic, analgesic, and hallucinogenic properties, and is often used to study the mechanisms of action of these effects. 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride has also been used to study the effects of N-methyl-D-aspartate (NMDA) receptor antagonists on the brain, as it is a potent NMDA receptor antagonist.
属性
CAS 编号 |
101670-77-3 |
|---|---|
产品名称 |
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride |
分子式 |
C23H31ClN4O3 |
分子量 |
356.9 g/mol |
IUPAC 名称 |
phenyl-[1-(2-phenylcyclopropanecarbonyl)piperidin-4-yl]azanium;chloride |
InChI |
InChI=1S/C21H24N2O.ClH/c24-21(20-15-19(20)16-7-3-1-4-8-16)23-13-11-18(12-14-23)22-17-9-5-2-6-10-17;/h1-10,18-20,22H,11-15H2;1H |
InChI 键 |
TVDCSHNSMWHFOD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1[NH2+]C2=CC=CC=C2)C(=O)C3CC3C4=CC=CC=C4.[Cl-] |
规范 SMILES |
C1CN(CCC1[NH2+]C2=CC=CC=C2)C(=O)C3CC3C4=CC=CC=C4.[Cl-] |
同义词 |
KETONE, 4-ANILINOPIPERIDINO 2-PHENYLCYCLOPROPYL, HYDROCHLORIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)
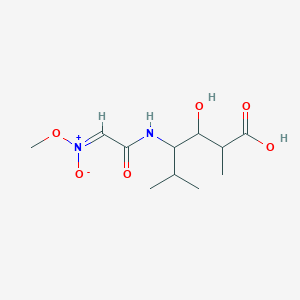

![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)
![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)

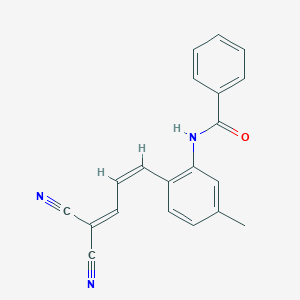
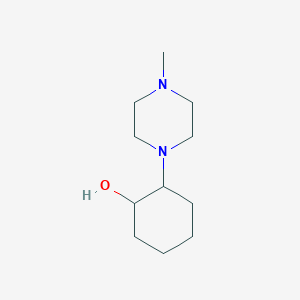
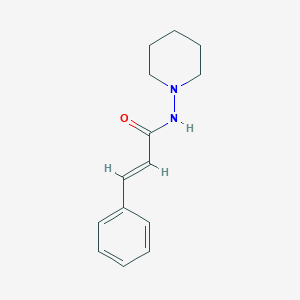
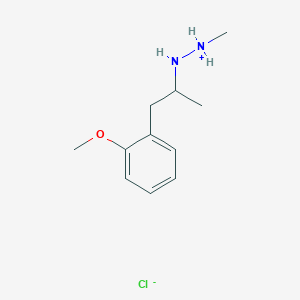
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)

